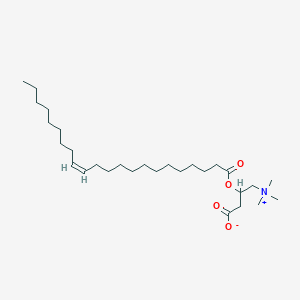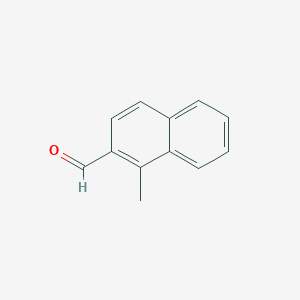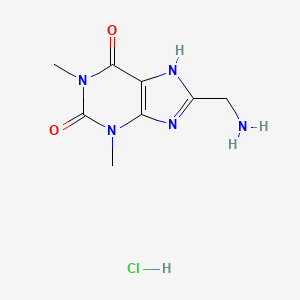
Erucylcarnitine
Vue d'ensemble
Description
Erucylcarnitine is a derivative of erucic acid, which is a monounsaturated omega-9 fatty acid. This compound is formed by the esterification of erucic acid with carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for beta-oxidation. This compound has been studied for its potential inhibitory effects on fatty acid oxidation, particularly in cardiac tissues .
Méthodes De Préparation
Erucylcarnitine can be synthesized through the reaction of erucyl chloride with L-carnitine hydrochloride. The reaction typically takes place in an organic solvent such as acetonitrile and involves the use of a base to facilitate the esterification process. The product is then purified through extraction and recrystallization methods .
Synthetic Route:
Reactants: Erucyl chloride and L-carnitine hydrochloride.
Solvent: Acetonitrile.
Base: Often a mild base like sodium carbonate.
Purification: Extraction with butanol followed by recrystallization.
Analyse Des Réactions Chimiques
Erucylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucic acid and carnitine.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into erucic acid and carnitine.
Substitution: The ester bond in this compound can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Erucic acid and carnitine.
Hydrolysis: Erucic acid and carnitine.
Substitution: Various substituted carnitine derivatives.
Applications De Recherche Scientifique
Biology and Medicine: It has been studied for its inhibitory effects on fatty acid oxidation in cardiac tissues, which could have implications for treating metabolic disorders.
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Mécanisme D'action
Erucylcarnitine exerts its effects primarily by inhibiting the oxidation of long-chain fatty acids in mitochondria. This inhibition is thought to occur through the interaction of this compound with enzymes involved in the beta-oxidation pathway, such as carnitine palmitoyltransferase . By inhibiting these enzymes, this compound reduces the rate of fatty acid oxidation, which can affect energy production in cells.
Comparaison Avec Des Composés Similaires
- Acetylcarnitine
- Propionylcarnitine
- Butyrylcarnitine
Propriétés
IUPAC Name |
3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXOVLPQSTGNY-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36168-22-6 | |
| Record name | Erucylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERUCYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)




![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)







